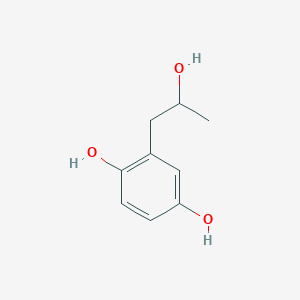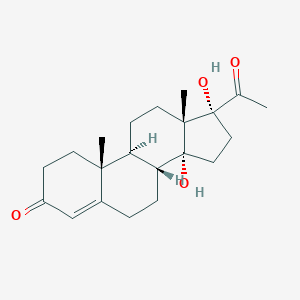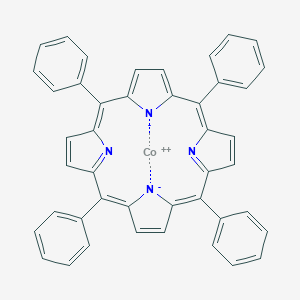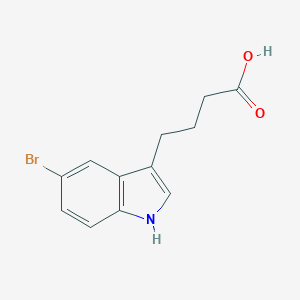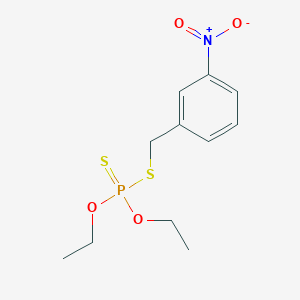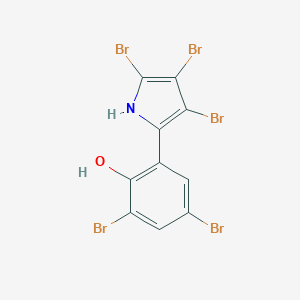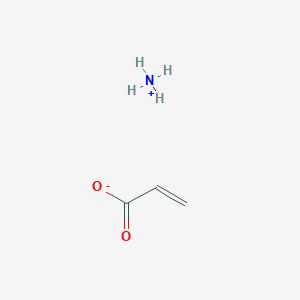
丙烯酸铵
描述
Ammonium acrylate is an ammonium salt of a polymer of two or more monomers consisting of acrylic acid, methacrylic acid or one of their simple esters . It is widely used in traditional and emerging industries due to its good water-solubility, adjustable cationicity and molecular weight, high efficiency, and non-toxicity .
Synthesis Analysis
The synthesis of Ammonium acrylate involves various strategies like radical ring opening polymerization, enzymatic ring opening polymerization, anionic ring opening polymerization, photo-initiated radical polymerization, chemoenzymatic method, enzymatic polymerization, ring opening polymerization and coordinative ring opening polymerization . The petrochemical way of synthesizing acrylic acid is through propylene, which gets converted in a two-step process via acrolein .Molecular Structure Analysis
Ammonium acrylate has a molecular formula of C3H7NO2 . In the structure of ammonium-based acrylate polyILs, the diffusion coefficients were higher than previously investigated polyILs with imidazolium vinyl cations directly bonded to the backbones .Chemical Reactions Analysis
The kinetics of the radical polymerization process of reacting acrylic monomers, methacrylic monomers, and styrene is reviewed. Classical elementary mechanisms are briefly discussed, while focus is put on secondary chemical reactions that influence rates greatly at elevated system temperatures, starved-feed conditions, and unideal-mixed reactor units .Physical And Chemical Properties Analysis
Ammonium acrylate has a molecular weight of 89.09 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. It has a rotatable bond count of 1 and a complexity of 55.9 .科学研究应用
水悬浮液的稳定化
氨基丙烯酸盐,以聚丙烯酸铵盐(PAA-NH4)的形式,可以在不同pH值下稳定水相BaTiO3悬浮液。 PAA-NH4的吸附导致更负的ζ电位,有助于这些悬浮液的稳定(Jean & Wang, 1998)。
氮化硅悬浮液的分散
聚丙烯酸铵被用作水相氮化硅悬浮液的分散剂,特别是在高固体负荷下。 这通过流变和沉降测量增强了稳定效率,与ζ电位和X射线光电子能谱测量所指示的稳定机制相关(Hui et al., 2007)。
共聚物溶液的流变行为
研究了丙烯腈/氨基丙烯酸共聚物的二甲基甲酰胺溶液的粘度行为,发现在一定转子速度下,溶液呈牛顿流动。 这些溶液的粘度随温度升高而降低(Ying, Hou, & Qun, 2007)。
共聚反应动力学
氨基丙烯成功与丙烯腈共聚,在水/二甲基亚砜混合物中研究了动力学。 测量了共聚反应速率和粒径,并获得了动力学方程(Hou, Liu, & Ying, 2006)。
氨离子去除
通过原位共聚合制备的壳聚糖接枝聚丙烯酸/蒙脱石水凝胶复合材料,有效地从水溶液中去除氨离子(NH4+)。 这种复合材料在广泛的pH范围内表现出高吸附能力(Zheng & Wang, 2009)。
接枝共聚
硝酸铈铵被用作乙基丙烯酸酯接枝到纤维素上的引发剂,通过自由基引发过程进行。 评估了接枝产率和其他参数,突出了其在材料科学中的潜力(Gupta, Sahoo, & Khandekar, 2002)。
逐层结构
聚磷酸铵和聚丙烯酸被用来构建四层混合结构,以增强棉花、涤纶及其混合物中的炭化物形成。 这种结构促进了芳香和稳定的碳结构的形成(Alongi, Carosio, & Malucelli, 2012)。
前沿聚合应用
氨基丙烯是深共熔溶剂(DESs)的一部分,包括氨盐和丙烯酸的混合物,能够维持前沿聚合反应。 这些聚合物在生物医学应用中具有潜力,如药物传递系统(Mota‐Morales等,2013年)。
安全和危害
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
There is a general trend in creating materials in a more sustainable way. The main drivers of this trend are environmental concerns, stricter regulations, fear of fossil fuel depletion, and volatility of crude oil prices . The field of acrylic resin production likewise follows this trend, and the use of biobased monomers is at the forefront of this trend .
属性
IUPAC Name |
azane;prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.H3N/c1-2-3(4)5;/h2H,1H2,(H,4,5);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKYZIPODULRBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-03-6, 28214-57-5, 79-10-7 (Parent) | |
| Record name | Ammonium polyacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(ammonium acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28214-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, ammonium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ammonium acrylate | |
CAS RN |
10604-69-0 | |
| Record name | Ammonium acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10604-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, ammonium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



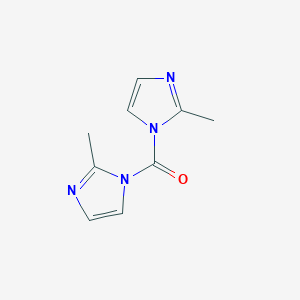
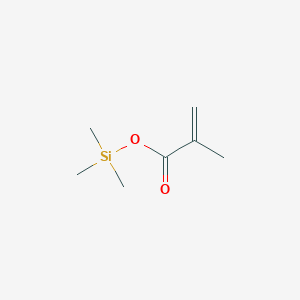
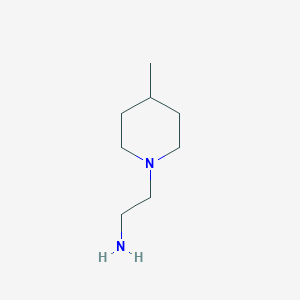
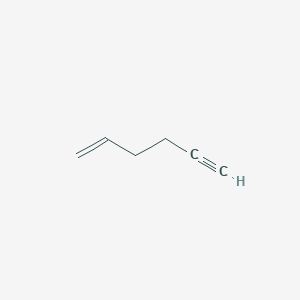
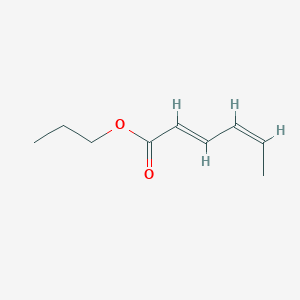
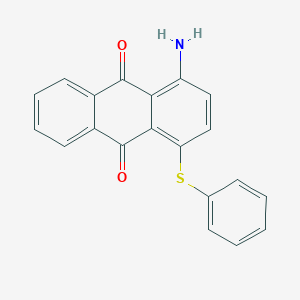
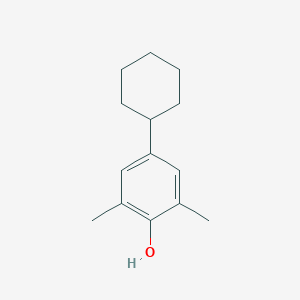
![2-(dimethoxymethyl)-1H-benzo[d]imidazole](/img/structure/B80139.png)
